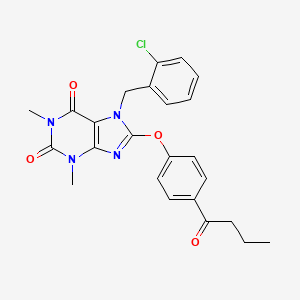
4-benzyl-N-(2-thienylmethylene)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-N-(2-thienylmethylene)-1-piperazinamine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP was first synthesized in the 1970s and has been used in various scientific research studies due to its unique properties.
科学研究应用
4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has been used in various scientific research studies due to its unique properties. One of the primary applications of 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine is as a research tool to investigate the mechanism of action of serotonin receptors. 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has been shown to bind to serotonin receptors, specifically the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and anxiety. 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has also been used in studies investigating the effects of serotonin on circadian rhythms and sleep.
作用机制
4-benzyl-N-(2-thienylmethylene)-1-piperazinamine is a serotonin receptor agonist, which means it binds to and activates serotonin receptors in the brain. Specifically, 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has been shown to bind to the 5-HT1B and 5-HT2C receptors, which are G-protein coupled receptors that are involved in the regulation of mood, appetite, and anxiety. Activation of these receptors by 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine leads to the release of neurotransmitters such as dopamine and norepinephrine, which can affect mood and behavior.
Biochemical and Physiological Effects:
4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has been shown to have a range of biochemical and physiological effects. In animal studies, 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has been shown to increase locomotor activity, induce hypothermia, and alter circadian rhythms. 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has also been shown to increase food intake and induce anxiety-like behaviors in rodents. In humans, 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has been reported to produce mild euphoria, increased sociability, and altered perception of time.
实验室实验的优点和局限性
One of the primary advantages of using 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine in lab experiments is its specificity for serotonin receptors. 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has been shown to selectively bind to the 5-HT1B and 5-HT2C receptors, which allows for the investigation of the specific role of these receptors in various physiological processes. However, one limitation of using 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine is its potential for off-target effects. 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has been shown to bind to other receptors, such as the α1-adrenergic receptor, which can complicate interpretation of results.
未来方向
There are several future directions for research on 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine. One potential avenue of research is investigating the role of 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine in the regulation of circadian rhythms and sleep. 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine has been shown to alter circadian rhythms in animal studies, and further research could provide insights into the mechanisms underlying these effects. Additionally, research on the potential therapeutic effects of 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine in the treatment of mood disorders and anxiety could be explored. Finally, further investigation into the potential off-target effects of 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine could help to clarify its specificity for serotonin receptors and improve the interpretation of results in lab experiments.
Conclusion:
In conclusion, 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine is a synthetic compound that has been used in various scientific research studies due to its unique properties. 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine binds to serotonin receptors, specifically the 5-HT1B and 5-HT2C receptors, and has been shown to have a range of biochemical and physiological effects. The specificity of 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine for serotonin receptors makes it a useful tool in investigating the role of these receptors in various physiological processes. However, potential off-target effects of 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine should be considered in the interpretation of results. Future research on 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine could provide insights into the regulation of circadian rhythms and sleep, as well as the potential therapeutic effects of 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine in the treatment of mood disorders and anxiety.
合成方法
The synthesis of 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine involves the condensation of 2-thiophenecarboxaldehyde with benzylpiperazine in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure 4-benzyl-N-(2-thienylmethylene)-1-piperazinamine. This synthesis method has been well established in the literature and has been used in numerous studies.
属性
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-2-5-15(6-3-1)14-18-8-10-19(11-9-18)17-13-16-7-4-12-20-16/h1-7,12-13H,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWDYPMRNJTENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(thiophen-2-ylmethylidene)piperazin-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B6134015.png)


![4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6134037.png)
![N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6134048.png)
![2-[(3-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6134057.png)
![N-(2-hydroxy-5-methylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6134071.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl (4-methylbenzoyl)carbamate](/img/structure/B6134078.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-hydroxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6134083.png)
![2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B6134089.png)
![4-bromo-2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6134095.png)
![2-(4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6134105.png)
![2-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6134107.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}azepane](/img/structure/B6134115.png)